molecular formula C8H11IN2 B8400855 3-Iodo-1,4,5,6,7,8-hexahydrocycloheptapyrazole

3-Iodo-1,4,5,6,7,8-hexahydrocycloheptapyrazole

Cat. No. B8400855
M. Wt: 262.09 g/mol
InChI Key: JHIDLOHVAVPHCH-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 1,4,5,6,7,8-hexahydrocycloheptapyrazole (500 mg, 3.67 mmol) in DMF (8 ml) at room temperature was added powdered potassium hydroxide (618 mg, 11.0 mmol) and iodine (1.86 g, 7.34 mmol). The maroon reaction mixture was stirred at room temperature for 1 h then quenched with aqueous 10% Na2S2O3, diluted with water, and extracted with EtOAc (2×). The combined organics were washed with water (3×), dried over MgSO4 and concentrated. The residue was purified by SiO2 chromatography with 20% to 50% EtOAc/hexanes to afford 600 mg (62%) of 3-iodo-1,4,5,6,7,8-hexahydrocycloheptapyrazole as a white solid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 2.75-2.84 (m, 2H), 2.46-2.55 (m, 2H), 1.80-1.91 (m, 2H), 1.63-1.77 (m, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:4]=2[CH:3]=[N:2]1.[OH-].[K+].[I:13]I>CN(C=O)C>[I:13][C:3]1[C:4]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[NH:1][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC2=C1CCCCC2
Name
Quantity
618 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.86 g
Type
reactant
Smiles
II
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The maroon reaction mixture
CUSTOM
Type
CUSTOM
Details
then quenched with aqueous 10% Na2S2O3
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organics were washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography with 20% to 50% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=NNC2=C1CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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